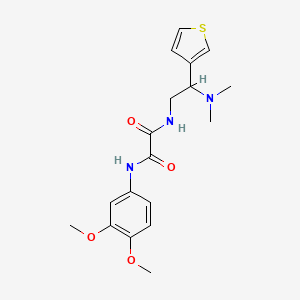
N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide, also known as DMT, is a synthetic compound that has gained significant attention in scientific research. DMT is a member of the tryptamine family and is structurally similar to the neurotransmitter serotonin. DMT has been found to have a range of biochemical and physiological effects, making it a promising compound for further research.
Scientific Research Applications
Synthesis and Chemical Characterization
- The synthesis of complex oxalamide structures, such as N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide, involves innovative synthetic methodologies. For example, Mamedov et al. (2016) developed a novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the potential for creating diverse oxalamide derivatives through acid-catalyzed rearrangement processes (Mamedov et al., 2016).
Biological Activities and Applications
- The investigation into the biological activities of compounds structurally similar to N1-(3,4-dimethoxyphenyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide has led to discoveries in antiproliferative properties. Ghorab et al. (2013) synthesized a series of novel thiophene derivatives exhibiting significant antiproliferative activity against breast and colon cancer cell lines, highlighting the therapeutic potential of thiophene-containing compounds in cancer treatment (Ghorab et al., 2013).
Chemical Properties and Interactions
- The study of the chemical interactions and properties of compounds with dimethylamino and thiophen-3-yl groups has contributed to advancements in fluorescent probe development. Guo et al. (2014) developed polythiophene-based conjugated polymers for the selective detection of metal ions, demonstrating the utility of such compounds in the development of sensitive and selective sensors for environmental and biological applications (Guo et al., 2014).
properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-21(2)14(12-7-8-26-11-12)10-19-17(22)18(23)20-13-5-6-15(24-3)16(9-13)25-4/h5-9,11,14H,10H2,1-4H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPTWQLNXKBCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)OC)OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

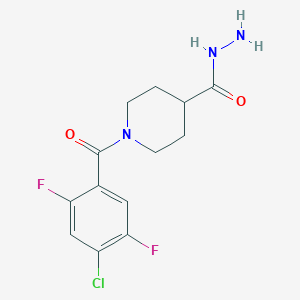
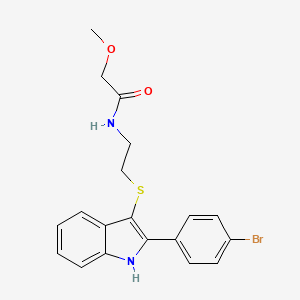
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-ethoxypropyl)oxalamide](/img/structure/B2754996.png)
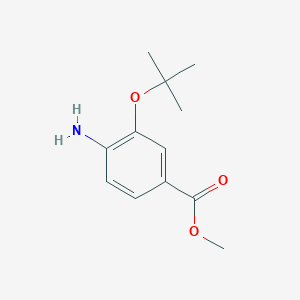
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2754998.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2754999.png)
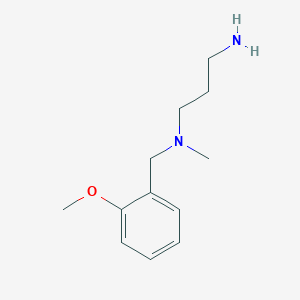
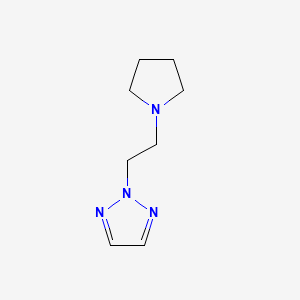
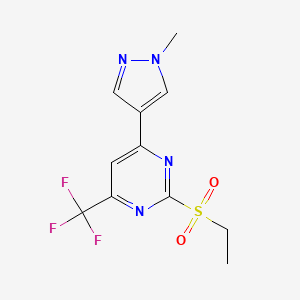
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2755006.png)
![ethyl 5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2755007.png)

![6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2755013.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2755015.png)